Enhanced Purity Specification: 98%+ Commercial Availability Reduces Purification Burden
Commercial suppliers of N-(4-aminophenyl)-2-(benzotriazol-1-yl)acetamide routinely offer a purity specification of ≥98%, whereas the closest non-amino analog, 2-(1H-benzotriazol-1-yl)acetamide, is typically listed at 95% purity from the same vendors . This higher baseline purity reduces the need for pre-use purification in sensitive coupling reactions and ensures greater lot-to-lot reproducibility in biological assays .
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (N-(4-aminophenyl)-2-(benzotriazol-1-yl)acetamide) |
| Comparator Or Baseline | 95% (2-(1H-benzotriazol-1-yl)acetamide, CAS 69218-56-0) |
| Quantified Difference | +3% minimum purity advantage |
| Conditions | Vendor specification (Leyan, MolCore, Chemscene) |
Why This Matters
Higher starting purity directly translates to lower impurity carryover in multi-step syntheses and higher confidence in SAR data, making CAS 436090-04-9 the preferred choice for applications requiring stringent compound quality.
